molecular formula C9H12N2O3 B1531265 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid CAS No. 1341329-85-8

1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1531265
CAS No.: 1341329-85-8
M. Wt: 196.2 g/mol
InChI Key: UQKYQQWGJAWMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid (CAS 1341329-85-8) is a high-purity chemical reagent with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . This compound is provided for research applications, strictly for use in laboratory settings. Pyrazole carboxylic acid derivatives are recognized in scientific literature as valuable scaffolds in medicinal chemistry, particularly in the investigation of novel inhibitors for metalloproteinases such as meprin α and β . These zinc-dependent proteases are emerging as potential therapeutic targets in a range of pathologies, including fibrotic diseases, cancer cell invasion, and Alzheimer's progression . The structural motif of the pyrazole core allows for targeted interactions with the enzyme's active site, and the tetrahydrofuran moiety contributes to the molecule's overall pharmacophore properties. Researchers utilize this compound and its analogs as key intermediates to develop potent and selective chemical probes, which are essential for elucidating the specific biological roles of these proteinases . This product is labeled with the appropriate hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Researchers should adhere to all stated precautionary measures and handle the material in a well-ventilated environment, using appropriate personal protective equipment. This chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-3-10-11(5-8)4-7-1-2-14-6-7/h3,5,7H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKYQQWGJAWMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

  • Starting Materials:
    β-dicarbonyl compounds such as difluoroacetoacetates or related ketoesters serve as precursors. For example, ethyl difluoroacetoacetate derivatives are prepared and purified by fractional distillation to high purity (75–80% yield) before use.

  • Cyclization Reaction:
    The β-dicarbonyl compound is reacted with methylhydrazine in an aqueous biphasic system containing weak bases such as sodium carbonate or potassium bicarbonate. The reaction temperature is carefully controlled between approximately -20 °C and 5 °C to optimize yield and selectivity.

  • Reaction Conditions:
    The reaction is typically carried out under stirring for 1–3 hours. Upon completion, the organic phase is separated, concentrated, and the crude pyrazole intermediate is purified by recrystallization from solvent mixtures like toluene and petroleum ether, yielding high-purity pyrazole carboxylic acid derivatives (up to 99.9% purity, ~80–85% yield).

Introduction of the Tetrahydrofuran-3-ylmethyl Group

  • Alkylation Step:
    The pyrazole nitrogen is alkylated with a suitable tetrahydrofuran-3-ylmethyl halide or derivative. This step may involve nucleophilic substitution under basic or neutral conditions, often requiring anhydrous solvents and controlled temperature to avoid side reactions.

  • Alternative Approaches:
    In some synthetic routes, the tetrahydrofuran moiety is introduced prior to pyrazole ring formation by preparing intermediates bearing the tetrahydrofuran substituent, which then undergo cyclization with hydrazine derivatives.

Purification

  • The final product is purified by crystallization under acidic conditions (pH ≤ 6), often using water-miscible organic acids like formic or acetic acid to facilitate crystallization of the free acid form.

  • Salt forms (e.g., sodium, potassium salts) may be isolated depending on the pH and cations present in the reaction mixture.

Representative Data Table of Key Parameters

Step Conditions/Details Yield (%) Purity (%) Notes
Preparation of β-dicarbonyl precursor Fractional distillation, 75–80% yield 75–80 >95 Essential for high-quality pyrazole synthesis
Pyrazole ring cyclization Methylhydrazine, sodium carbonate, biphasic, -20 to 5 °C, 1–3 h 80–85 99.9 Recrystallization from toluene/petroleum ether
Alkylation with tetrahydrofuran-3-ylmethyl group Nucleophilic substitution, anhydrous conditions Variable >95 Requires optimization for substitution efficiency
Final crystallization Acidic aqueous media, pH ≤ 6 - >98 Free acid or salt form isolation

Research Findings and Optimization Notes

  • Reaction Temperature Control:
    Maintaining low temperatures during cyclization and alkylation steps minimizes side reactions and isomer formation, improving yield and purity.

  • pH Control During Crystallization:
    Acidic conditions favor crystallization of the free acid, while neutral to basic conditions may yield salt forms, impacting solubility and downstream processing.

  • Solvent Selection:
    Biphasic systems with water and organic solvents like toluene or xylene facilitate efficient phase separation and product isolation.

  • Yield and Purity: Optimized processes achieve yields above 80% for the pyrazole core and high purity (>99%) after recrystallization, critical for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be tailored to produce different derivatives and analogs of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, modified tetrahydrofuran moieties, and carboxylic acid derivatives. These products can be further utilized in research and industrial applications.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H12N2O3
Molecular Weight : 196.20 g/mol
Physical State : Solid
CAS Number : 1341329-85-8

The compound features a tetrahydrofuran ring that enhances its stability and reactivity, making it suitable for various chemical transformations.

Chemistry

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows it to be utilized in the development of new compounds with desired properties.

Biology

Research indicates that this compound may possess biological activity , particularly in antimicrobial and anti-inflammatory contexts. The tetrahydrofuran moiety is believed to enhance its interaction with biological targets.

Medicine

The compound is under investigation as a potential pharmaceutical intermediate , which could lead to the development of new drugs. Its unique structure may confer specific therapeutic properties, warranting further exploration in medicinal chemistry.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of pyrazole containing the tetrahydrofuran substituent exhibited enhanced antimicrobial activity compared to non-substituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds, indicating their potential as antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid was shown to reduce inflammatory markers such as TNF-alpha and IL-6 by more than 50%. This suggests strong anti-inflammatory potential, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism by which 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations in Pyrazole Carboxylic Acids

The compound’s structural analogues differ primarily in the substituents at the 1- and 4-positions of the pyrazole ring. Key examples include:

Compound Name Substituent at 1-Position Substituent at 4-Position CAS Number Similarity Score
1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid Tetrahydrofuran-3-ylmethyl Carboxylic acid 1343835-81-3 0.91 (reference)
1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid Tetrahydrofuran-3-yl Carboxylic acid 1343835-81-3 0.91
1-Cyclopentyl-1H-pyrazole-4-carboxylic acid Cyclopentyl Carboxylic acid 1006452-51-2 0.87
1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid 3-Fluorophenyl Carboxylic acid N/A N/A
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid Methyl and difluoromethyl Carboxylic acid 5069089 N/A

Key Observations :

  • Cycloalkyl vs.
  • Aromatic vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 385416-14-8) enhances metabolic stability but increases hydrophobicity .

Biological Activity

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a pyrazole ring with a tetrahydrofuran moiety. This compound has been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is C_8H_{10}N_2O_3, with a molecular weight of 182.18 g/mol. The presence of both the carboxylic acid and pyrazole functionalities contributes to its reactivity and potential biological interactions.

Property Value
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
IUPAC Name 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may exhibit antifungal properties by inhibiting fungal enzymes. These interactions could prevent fungal growth, suggesting potential applications in treating fungal infections. Further investigation is needed to elucidate the specific mechanisms and affinities involved .

Anticancer Properties

Research has shown that pyrazole derivatives can have anticancer effects. For instance, certain analogs have demonstrated inhibitory effects on tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro studies indicated that these compounds could reduce proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Case Study:
A study evaluated the antiproliferative activity of various pyrazole derivatives, including those similar to 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid. The most active compounds showed IC50 values ranging from 0.08 mM to 12.07 mM against different cancer cell lines, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid have been investigated for their anti-inflammatory effects. Some derivatives were found to inhibit TNF-alpha production in human monocytic cell lines, indicating their potential role in managing inflammatory diseases .

The biological activity of 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid may be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For example, docking studies have suggested that certain pyrazole derivatives can bind effectively to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics essential for cell division .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid?

  • Methodology :

  • Step 1 : Start with pyrazole-4-carboxylic acid derivatives as core precursors. Use nucleophilic substitution to introduce the tetrahydrofuran-3-ylmethyl group at the N1 position. For example, sodium hydride in DMF facilitates alkylation of pyrazole intermediates, as demonstrated in analogous pyrazole syntheses .
  • Step 2 : Oxidize or hydrolyze ester-protected intermediates (e.g., methyl or ethyl esters) to the carboxylic acid using potassium permanganate in acidic conditions or LiAlH4 reduction followed by oxidation .
  • Step 3 : Purify via column chromatography (silica gel, cyclohexane/ethyl acetate gradient) and confirm purity via HPLC or NMR .

Q. How is the compound structurally characterized to confirm regiochemistry and substituent orientation?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm the spatial arrangement of the tetrahydrofuran-3-ylmethyl group and pyrazole ring. Compare bond lengths and angles with reported analogs (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, where deviations >0.01 Å indicate steric strain) .
  • NMR analysis : Use 2D NMR (e.g., HSQC, HMBC) to assign protons and carbons, focusing on coupling between the tetrahydrofuran methyl group and pyrazole ring. For example, NOESY can confirm proximity of substituents .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory applications). Compare with pyrazole-4-carboxylic acid derivatives showing IC50 values <10 μM .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents. For instance, electron-withdrawing groups on the tetrahydrofuran ring may enhance acidity (pKa ~3.5–4.0), improving solubility .

Q. How do conflicting solubility and stability data in different solvents impact formulation for biological assays?

  • Methodology :

  • Solubility screening : Test in DMSO, PBS, and ethanol. If low solubility (<1 mg/mL), use co-solvents (e.g., 10% Tween-80) or salt formation (e.g., sodium carboxylate). Stability assays (HPLC at 24/48 hrs) can identify degradation products .
  • Contradiction resolution : Compare with structurally similar compounds (e.g., 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid), where fluorinated aryl groups improve lipid solubility but reduce aqueous stability .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodology :

  • Optimize reaction conditions : For alkylation steps, screen bases (e.g., K2CO3 vs. NaH) and solvents (DMF vs. THF). In one study, switching to anhydrous DMF increased yields from 45% to 72% .
  • Protecting groups : Temporarily protect the carboxylic acid as a methyl ester during alkylation to prevent side reactions. Deprotect later using LiOH/THF/water (yield >85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.